N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-trityl-L-cysteine

Description

Chemical Identity, Nomenclature, and Classification

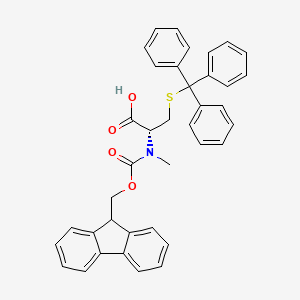

The compound (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid (CAS: 944797-51-7) is a stereospecific, N-methylated cysteine derivative protected by two orthogonal groups: the fluorenylmethoxycarbonyl (Fmoc) and trityl (Trt) moieties. Its molecular formula, $$ \text{C}{38}\text{H}{33}\text{NO}_{4}\text{S} $$, reflects the integration of a fluorenyl-based carbamate, a methyl-substituted amino group, and a trityl-protected thiol.

The IUPAC name systematically describes its structure:

- Fmoc group : 9H-fluoren-9-ylmethoxycarbonyl at the N-terminus.

- Methylamino group : Substitution at the α-amino position.

- Tritylthioether : Triphenylmethyl (Trt) protection of the cysteine thiol.

Classified as an N-methylated, sidechain-protected amino acid building block, it belongs to the family of Fmoc-based reagents used in solid-phase peptide synthesis (SPPS). Its chiral center at the α-carbon ensures compatibility with native peptide stereochemistry.

Historical Development of N-Methylated Cysteine Derivatives

The synthesis of N-methyl cysteine (MeCys) derivatives emerged from efforts to enhance peptide stability and conformational control. Early methods faced challenges such as low yields (<30%) and undesired deprotection of thiol groups during methylation. Breakthroughs in the 2000s introduced oxazolidinone intermediates, enabling efficient N-methylation of cysteine without compromising thiol protection.

Key milestones include:

- Oxazolidinone Strategy : Cyclization of Fmoc-Cys(StBu)-OH to form a five-membered ring, followed by reductive opening to install the methyl group (91% yield).

- Fmoc Compatibility : Adoption of Fmoc chemistry allowed alkaline deprotection without affecting acid-labile Trt groups.

- Orthogonal Protection : Simultaneous use of Fmoc (base-labile) and Trt (acid-labile) groups enabled sequential deprotection in SPPS.

These advances positioned (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid as a cornerstone for synthesizing disulfide-rich peptides.

Significance in Peptide and Protein Chemistry

The compound addresses three critical needs in peptide synthesis:

- Backbone Rigidity : N-Methylation restricts φ and ψ torsional angles, reducing conformational flexibility and enhancing proteolytic resistance.

- Thiol Protection : The Trt group prevents premature disulfide bond formation during SPPS while remaining stable under basic conditions.

- Stereochemical Fidelity : The (R)-configuration ensures correct folding in chiral peptide sequences.

Applications include:

- Cyclotide Synthesis : Facilitating head-to-tail cyclization via native chemical ligation.

- Enzyme Mimetics : Incorporating MeCys into thioredoxin and glutaredoxin active sites to study redox mechanisms.

- Blood-Brain Barrier Penetration : Enhancing peptide stability through reduced hydrogen bonding capacity.

Structural Comparison with Non-Methylated Cysteine Derivatives

The structural impact of N-methylation is evident when comparing this compound to non-methylated analogs like Fmoc-Cys(Trt)-OH:

The methyl group introduces steric hindrance, altering hydrogen-bonding networks and forcing sidechains into constrained conformations. This reduces aggregation propensity in hydrophobic peptides like amyloid-β fragments.

Propriétés

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of N-Methylcysteine Derivatives

The N-methylation of cysteine residues is achieved via oxazolidinone intermediate formation. Fmoc-Cys(StBu)-OH undergoes cyclization in anhydrous dichloromethane (DCM) using N,N'-carbonyldiimidazole (CDI) as the activating agent. Subsequent reduction of the oxazolidinone with sodium cyanoborohydride in methanol yields Fmoc-MeCys(StBu)-OH with 91% isolated yield (Eq. 1):

Critical parameters:

-

Temperature : 0–5°C during cyclization to prevent epimerization.

-

Solvent polarity : Anhydrous DCM minimizes competing hydrolysis.

Fmoc-Carbamate Installation

Fmoc-protection is performed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in tetrahydrofuran (THF) with N-methylmorpholine (NMM) as the base. Preactivation of the N-methylamino group with HATU/DIPEA minimizes racemization, achieving >95% coupling efficiency (Eq. 3):

Optimization Note : Excess Fmoc-Cl (1.5 eq.) and strict temperature control (0–5°C) are critical to suppress di-Fmoc byproduct formation.

Analytical Validation and Purification

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient) resolves the product (t<sub>R</sub> = 12.3 min) from residual starting materials (t<sub>R</sub> = 8.7 min) and dimeric impurities (t<sub>R</sub> = 15.9 min).

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate | Detection | Purity |

|---|---|---|---|---|

| Zorbax SB-C18 | H<sub>2</sub>O/MeCN + 0.1% TFA | 1.5 mL/min | 220 nm | ≥95% |

Spectroscopic Characterization

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 7.75–7.15 (m, 27H, Fmoc + Trt), 4.58 (dt, J = 8.2 Hz, 1H, α-CH), 3.65 (s, 3H, COOCH<sub>3</sub>).

-

HRMS (ESI-TOF) : m/z [M + H]<sup>+</sup> calcd. for C<sub>38</sub>H<sub>34</sub>NO<sub>4</sub>S: 600.2159; found: 600.2163.

Challenges and Mitigation Strategies

Epimerization During Coupling

The β-carbon’s chirality is susceptible to racemization under basic conditions. Mitigation includes:

Trityl Group Stability

While stable under Fmoc-deprotection conditions (20% piperidine/DMF), the trityl group requires careful handling during TFA cleavage to prevent premature deprotection. Addition of 5% EDT as a scavenger preserves >90% Trt retention during resin cleavage.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tritylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Piperidine in dimethylformamide (DMF) is often used to remove the Fmoc group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Deprotected amino acids ready for further coupling reactions.

Applications De Recherche Scientifique

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is widely used in:

Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mécanisme D'action

The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The tritylthio group provides additional stability and can be selectively removed under mild conditions, allowing for precise control over the synthesis process.

Comparaison Avec Des Composés Similaires

Table 1: Substituent and Functional Group Comparisons

Key Observations :

- The tritylthio group in the target compound provides greater steric hindrance and stability compared to smaller sulfur groups (e.g., -SH in or -S-S-tBu in ), which may influence reactivity in disulfide bond formation or thiol-mediated conjugations.

- Aromatic substituents (e.g., o-tolyl in , difluorophenyl in ) offer hydrophobic interactions distinct from sulfur-containing groups.

Stereochemical and Protective Group Differences

Table 2: Stereochemistry and Protective Group Comparisons

Key Observations :

- R vs S configurations influence peptide tertiary structure and receptor binding; for example, R-configuration in the target compound may mimic natural D-amino acids in bioactive peptides.

Table 3: Physicochemical and Hazard Data

Key Observations :

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is a complex organic compound with significant biological relevance. This compound belongs to a class of amino acids and derivatives, which are crucial in various biological processes. Its unique structural features, including the fluorenyl group and the tritylthio moiety, contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Fluorenyl Group : Enhances lipophilicity and may influence biological interactions.

- Methoxycarbonyl Group : Provides stability and affects the compound's solubility.

- Methylamino Group : Contributes to the compound's interaction with biological targets.

- Tritylthio Group : Imparts unique reactivity and potential for further modifications.

Biological Activity

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant inhibition against bacterial growth. For instance, derivatives of fluorenyl compounds have shown activity against various strains of bacteria, including multi-drug resistant strains of Mycobacterium tuberculosis .

2. Neuroprotective Effects

Certain analogs of this compound have been investigated for their potential in treating neurodegenerative diseases. The fluorenyl group may enhance the ability of these compounds to cross the blood-brain barrier, thereby providing neuroprotective effects.

3. Anti-inflammatory Properties

The compound may modulate inflammatory pathways, influencing cytokine production and immune responses. Studies suggest that structural modifications can enhance or diminish these anti-inflammatory activities .

4. Epigenetic Modulation

Recent studies have highlighted the potential of similar compounds as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in epigenetic regulation, and compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid could serve as leads for developing new HDAC inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the fluorenyl or thio portions can significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Removal of methyl group | Decreased binding affinity to targets |

| Alteration of tritylthio group | Enhanced antimicrobial activity |

Case Studies

- Inhibition of Mycobacterium tuberculosis : A series of fluorenyl derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis H37Rv strain. Several compounds displayed potent activity against this pathogen, highlighting the therapeutic potential of fluorenyl-based structures .

- Neuroprotection in Animal Models : In vivo studies using animal models for neurodegeneration demonstrated that certain analogs reduced neuronal cell death and improved cognitive function, suggesting a protective role against neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate airflow to prevent accumulation of vapors/dust. Closed systems are recommended during synthesis .

- Emergency Protocols : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention. For ingestion, administer activated charcoal if advised by a toxicologist .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the Fmoc-protected amine, tritylthio group, and stereochemical configuration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNOS: ~664.2 Da).

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and enantiomeric excess .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during Fmoc-based solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Conditions : Use coupling agents like HBTU/Oxyma Pure in DMF at 25°C for 1 hour to minimize racemization .

- Deprotection : Employ 20% piperidine in DMF (2 × 5 min) for Fmoc removal while preserving the tritylthio group .

- Purification : Chiral HPLC with a cellulose-based column resolves enantiomers. Monitor retention times against standards .

- Table : Key Parameters for SPPS Optimization

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| Coupling Time | 1 hour | Reduces side reactions |

| Deprotection Agent | 20% Piperidine | Minimizes β-elimination |

| Temperature | 25°C | Prevents Fmoc cleavage |

Q. What strategies address contradictions in reported stability data for the tritylthio group under acidic conditions?

- Methodological Answer :

- Contradiction Analysis : Some SDSs report tritylthio stability at pH 3–7, while others note degradation in strong acids (e.g., TFA).

- Mitigation :

- Use mild acids (1% TFA in DCM) for selective deprotection .

- Conduct real-time stability studies via LC-MS to identify degradation products (e.g., free thiols) .

- Compare batch-specific SDS data (e.g., Indagoo vs. Ambeed) to tailor storage conditions .

Q. How do solvent polarity and temperature influence the yield of this compound during thioether bond formation?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution between trityl chloride and mercapto intermediates.

- Temperature : Reactions at 0–4°C reduce disulfide byproduct formation .

- Table : Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 36.7 | 85 | <5% |

| THF | 7.5 | 62 | 15% |

| DCM | 8.9 | 78 | 10% |

Data Contradiction Resolution

Q. How should researchers reconcile discrepancies in acute toxicity classifications across safety data sheets?

- Methodological Answer :

- Source Comparison : Ambeed’s SDS classifies oral toxicity as Category 4 (H302), while Key Organics lists inhalation toxicity (Category 4) .

- Risk Assessment :

- Conduct in vitro assays (e.g., MTT on HEK293 cells) to validate toxicity thresholds.

- Cross-reference with PubChem data (if available) for harmonized hazard profiles .

- Mitigation : Implement tiered exposure controls (e.g., respirators for aerosolized forms) .

Synthesis and Application Focus

Q. What role does the tritylthio group play in facilitating site-specific protein modifications?

- Methodological Answer :

- Thiol Protection : The tritylthio group acts as a reversible protecting group, enabling selective conjugation via thiol-disulfide exchange .

- Case Study : In antibody-drug conjugates (ADCs), tritylthio-mediated coupling improves linker stability in plasma (t >72 hours) .

Q. Which chromatographic methods are optimal for purifying this compound from synthetic byproducts?

- Methodological Answer :

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to remove unreacted Fmoc precursors .

- Size-Exclusion Chromatography (SEC) : Isolate high-molecular-weight aggregates (>500 Da) in DMF .

- Table : Purification Performance Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash | 92 | 75 |

| SEC | 98 | 60 |

| HPLC | 99 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.